Cas no 69206-97-9 (4-chloro-2-phenoxybenzoic acid)
4-chloro-2-phenoxybenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- BENZOIC ACID, 4-CHLORO-2-PHENOXY-
- 4-chloro-2-phenoxybenzoic acid
- MFCD00100366
- CHEMBL4548650
- EN300-13105258
- 69206-97-9
- SCHEMBL22868028
- AKOS012382950
- Oprea1_664586
-
- Inchi: 1S/C13H9ClO3/c14-9-6-7-11(13(15)16)12(8-9)17-10-4-2-1-3-5-10/h1-8H,(H,15,16)
- InChI Key: NRXQKEGQEBOTAJ-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=C(Cl)C=C1OC1=CC=CC=C1
Computed Properties
- Exact Mass: 248.0240218Da
- Monoisotopic Mass: 248.0240218Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 46.5Ų
4-chloro-2-phenoxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-13105258-1.0g |
4-chloro-2-phenoxybenzoic acid |
69206-97-9 | 95% | 1g |
$0.0 | 2023-06-06 | |
| Enamine | EN300-13105258-50mg |
4-chloro-2-phenoxybenzoic acid |
69206-97-9 | 95.0% | 50mg |
$174.0 | 2023-09-30 | |
| Enamine | EN300-13105258-100mg |
4-chloro-2-phenoxybenzoic acid |
69206-97-9 | 95.0% | 100mg |
$257.0 | 2023-09-30 | |
| Enamine | EN300-13105258-250mg |
4-chloro-2-phenoxybenzoic acid |
69206-97-9 | 95.0% | 250mg |
$367.0 | 2023-09-30 | |
| Enamine | EN300-13105258-500mg |
4-chloro-2-phenoxybenzoic acid |
69206-97-9 | 95.0% | 500mg |
$579.0 | 2023-09-30 | |
| Enamine | EN300-13105258-1000mg |
4-chloro-2-phenoxybenzoic acid |
69206-97-9 | 95.0% | 1000mg |
$743.0 | 2023-09-30 | |
| Enamine | EN300-13105258-2500mg |
4-chloro-2-phenoxybenzoic acid |
69206-97-9 | 95.0% | 2500mg |
$1454.0 | 2023-09-30 | |
| Enamine | EN300-13105258-5000mg |
4-chloro-2-phenoxybenzoic acid |
69206-97-9 | 95.0% | 5000mg |
$2152.0 | 2023-09-30 | |
| Enamine | EN300-13105258-10000mg |
4-chloro-2-phenoxybenzoic acid |
69206-97-9 | 95.0% | 10000mg |
$3191.0 | 2023-09-30 | |
| 1PlusChem | 1P0289DL-50mg |
4-chloro-2-phenoxybenzoic acid |
69206-97-9 | 95% | 50mg |
$269.00 | 2024-04-22 |
4-chloro-2-phenoxybenzoic acid Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 4-chloro-2-phenoxybenzoic acid
Recent Advances in the Study of 4-chloro-2-phenoxybenzoic acid (CAS: 69206-97-9)
4-chloro-2-phenoxybenzoic acid (CAS: 69206-97-9) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly as a precursor or intermediate in the synthesis of bioactive molecules. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential therapeutic applications.
A recent study published in the Journal of Medicinal Chemistry investigated the role of 4-chloro-2-phenoxybenzoic acid in the synthesis of novel nonsteroidal anti-inflammatory drugs (NSAIDs). The researchers demonstrated that this compound serves as a key intermediate in the production of derivatives with enhanced COX-2 selectivity and reduced gastrointestinal side effects. The study highlighted the compound's structural versatility, which allows for modifications that can fine-tune pharmacological properties.
In another significant development, a research team from the University of Cambridge reported the use of 4-chloro-2-phenoxybenzoic acid in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). The compound's unique structural features, including the chloro and phenoxy substituents, were found to facilitate binding to hydrophobic pockets on target proteins. This discovery opens new avenues for the design of PPI modulators, which are increasingly recognized as promising therapeutic agents for various diseases, including cancer and neurodegenerative disorders.
Recent advancements in analytical techniques have also contributed to a better understanding of 4-chloro-2-phenoxybenzoic acid. A study published in Analytical and Bioanalytical Chemistry described a novel high-performance liquid chromatography (HPLC) method for the precise quantification of this compound in complex biological matrices. This method is particularly valuable for pharmacokinetic studies and quality control in pharmaceutical manufacturing.
The safety profile of 4-chloro-2-phenoxybenzoic acid has been the subject of recent toxicological investigations. Research conducted at the National Institute of Health Sciences in Japan evaluated the compound's acute and subchronic toxicity in animal models. The results indicated that while the compound shows low acute toxicity, prolonged exposure at high doses may lead to hepatic and renal effects. These findings underscore the importance of careful dose optimization in potential therapeutic applications.
Looking forward, the unique chemical properties of 4-chloro-2-phenoxybenzoic acid continue to attract research interest. Its potential applications extend beyond pharmaceuticals to include agrochemicals and materials science. Ongoing studies are exploring its use in the development of novel herbicides and as a building block for advanced polymeric materials. The compound's versatility and the growing body of research supporting its various applications suggest that it will remain an important focus of chemical and biological research in the coming years.
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